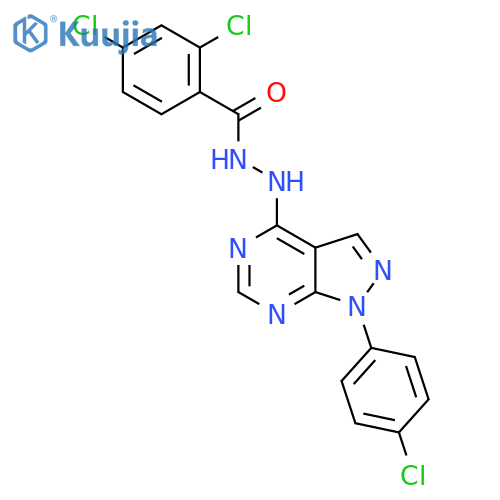

Cas no 881082-36-6 (2,4-dichloro-N'-1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylbenzohydrazide)

2,4-dichloro-N'-1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylbenzohydrazide 化学的及び物理的性質

名前と識別子

-

- 2,4-dichloro-N'-1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylbenzohydrazide

- 2,4-dichloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

- AKOS002329468

- 881082-36-6

- 2,4-dichloro-N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

- AB00677600-01

- 2,4-dichloro-N'-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

- F1887-0194

-

- インチ: 1S/C18H11Cl3N6O/c19-10-1-4-12(5-2-10)27-17-14(8-24-27)16(22-9-23-17)25-26-18(28)13-6-3-11(20)7-15(13)21/h1-9H,(H,26,28)(H,22,23,25)

- InChIKey: KQHRKQHQODMCRZ-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1)N1C2C(C=N1)=C(N=CN=2)NNC(C1C=CC(=CC=1Cl)Cl)=O

計算された属性

- せいみつぶんしりょう: 432.005992g/mol

- どういたいしつりょう: 432.005992g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 28

- 回転可能化学結合数: 4

- 複雑さ: 549

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.7Ų

- 疎水性パラメータ計算基準値(XlogP): 5.2

2,4-dichloro-N'-1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylbenzohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1887-0194-2μmol |

2,4-dichloro-N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |

881082-36-6 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1887-0194-4mg |

2,4-dichloro-N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |

881082-36-6 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1887-0194-5mg |

2,4-dichloro-N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |

881082-36-6 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1887-0194-15mg |

2,4-dichloro-N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |

881082-36-6 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1887-0194-10μmol |

2,4-dichloro-N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |

881082-36-6 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1887-0194-3mg |

2,4-dichloro-N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |

881082-36-6 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1887-0194-30mg |

2,4-dichloro-N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |

881082-36-6 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1887-0194-50mg |

2,4-dichloro-N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |

881082-36-6 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F1887-0194-2mg |

2,4-dichloro-N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |

881082-36-6 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1887-0194-5μmol |

2,4-dichloro-N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |

881082-36-6 | 90%+ | 5μl |

$63.0 | 2023-05-17 |

2,4-dichloro-N'-1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylbenzohydrazide 関連文献

-

Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

-

Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

2,4-dichloro-N'-1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylbenzohydrazideに関する追加情報

Introduction to 2,4-dichloro-N'-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylbenzohydrazide (CAS No. 881082-36-6)

2,4-dichloro-N'-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylbenzohydrazide, identified by its CAS number 881082-36-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its broad biological activity and utility in drug development. The structural features of this molecule, including its 2,4-dichloro substituents and the benzohydrazide moiety, contribute to its unique chemical properties and potential pharmacological effects.

The compound’s molecular structure incorporates several key functional groups that are of particular interest to researchers. The N'-1-(4-chlorophenyl) part of the name indicates the presence of a chlorophenyl ring, which is often employed in medicinal chemistry to modulate receptor binding and metabolic stability. The pyrazolo[3,4-d]pyrimidin-4-yl core is a well-studied scaffold that has been explored for its activity against various diseases, including cancer and infectious disorders. The combination of these elements suggests that this compound may exhibit multiple biological activities, making it a promising candidate for further investigation.

In recent years, there has been growing interest in developing novel therapeutic agents based on pyrazolo[3,4-d]pyrimidine derivatives due to their demonstrated efficacy in preclinical studies. Researchers have been particularly focused on modulating the 2,4-dichloro positions to enhance binding affinity and selectivity. The benzohydrazide group appended to the pyrazolo[3,4-d]pyrimidine core further expands the chemical space for structural modifications, allowing for the exploration of diverse pharmacological profiles.

One of the most compelling aspects of this compound is its potential as an inhibitor of key enzymes involved in disease pathways. For instance, studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can interact with enzymes such as kinases and phosphodiesterases, which are often dysregulated in diseases like cancer. The benzohydrazide moiety is particularly noteworthy as it can serve as a hydrogen bond acceptor or participate in coordinate covalent bonding with biological targets. This dual functionality makes it an attractive feature for designing molecules with enhanced binding interactions.

The 4-chlorophenyl substituent in the structure also plays a crucial role in determining the compound’s biological activity. Chlorophenyl groups are frequently found in bioactive molecules due to their ability to engage in π-stacking interactions and hydrophobic effects with biological targets. These interactions can significantly influence the compound’s solubility, permeability, and overall pharmacokinetic properties. Additionally, the presence of chlorine atoms can enhance electrophilicity at certain positions within the molecule, facilitating further chemical modifications or reactions.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 2,4-dichloro-N'-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylbenzohydrazide with greater accuracy before conducting expensive wet-lab experiments. Molecular docking studies have shown that this compound can bind effectively to several protein targets relevant to cancer therapy. For example, simulations suggest that it may interact with tyrosine kinases and cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression and apoptosis.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions between hydrazine derivatives and carbonyl compounds to form the benzohydrazide moiety, followed by cyclization reactions to construct the pyrazolo[3,4-d]pyrimidine core. The introduction of chlorine atoms at the 2 and 4 positions typically involves chlorination reactions using reagents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). These synthetic strategies have been refined over time to improve efficiency and minimize byproduct formation.

In terms of pharmacological evaluation, preclinical studies have demonstrated promising results regarding the anti-cancer potential of related pyrazolo[3,4-d]pyrimidine derivatives. These studies often focus on assessing cytotoxicity against various cancer cell lines and exploring mechanisms of action such as inhibition of kinase activity or induction of apoptosis. The presence of multiple functional groups in 2,4-dichloro-N'-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylbenzohydrazide suggests that it may exhibit multiple modes of action simultaneously.

The compound’s chemical stability is another important consideration for its potential therapeutic applications. Factors such as solubility in common solvents used for drug formulation and resistance to degradation under physiological conditions must be evaluated thoroughly before advancing into clinical trials. Preliminary stability studies indicate that this molecule remains stable under controlled conditions but may degrade under extreme pH or temperature variations.

Future research directions for this compound include exploring its efficacy in animal models and evaluating its safety profile through toxicology studies. Additionally, structural modifications based on computational predictions could be employed to enhance its potency or selectivity against specific disease targets. Collaborations between synthetic chemists and biologists will be crucial in optimizing this molecule for clinical development.

The broader significance of compounds like 2,4-dichloro-N'-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylbenzohydrazide lies in their contribution to advancing our understanding of disease mechanisms and developing new therapeutic strategies. As research continues to uncover new biological pathways and targets relevant to human health challenges such as cancer and inflammation disorders, these types of molecules represent valuable tools for discovery-driven science.

881082-36-6 (2,4-dichloro-N'-1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylbenzohydrazide) 関連製品

- 2679831-39-9(1-[(2S,4S)-4-(trifluoromethyl)pyrrolidin-2-yl]methanamine)

- 83641-11-6(3-amino-2-(3-methoxyphenyl)propan-1-ol)

- 1060814-48-3(Tert-butyl 3-formyl-6,7-dihydro-4h-pyrazolo[1,5-a]pyrazine-5-carboxylate)

- 2445793-31-5(1-ethyl-1H-1,2,3-triazole hydrochloride)

- 1804058-05-6(6-Chloro-7-difluoromethyl-1H-benzimidazole)

- 2172603-42-6(1-ethyl-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbothioamide)

- 2228654-12-2(3-3-chloro-4-(trifluoromethoxy)phenylazetidin-3-ol)

- 892778-66-4(4-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-1-4-(propan-2-yl)phenyl-1H-1,2,3-triazol-5-amine)

- 689753-12-6(3-(4-fluorophenyl)-5,6-dimethyl-1-(2-methylphenyl)methyl-1H,2H,3H,4H-thieno2,3-dpyrimidine-2,4-dione)

- 90254-20-9(4-(4-Bromophenyl)thiomorpholine)